2-CHLORO-N-METHYL-N-({[2-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)PROPANAMIDE
Description
Properties
IUPAC Name |
2-chloro-N-methyl-N-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClF3N2O2/c1-8(14)12(21)19(2)7-11(20)18-10-6-4-3-5-9(10)13(15,16)17/h3-6,8H,7H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQLDIJLGGGBPED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)CC(=O)NC1=CC=CC=C1C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-N-METHYL-N-({[2-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)PROPANAMIDE typically involves the reaction of 2-chloro-N-methylpropanamide with 2-(trifluoromethyl)aniline under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-CHLORO-N-METHYL-N-({[2-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted amides.
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the potential of compounds similar to 2-chloro-N-methyl-N-({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)propanamide as antiviral agents. Research indicates that modifications in the chemical structure can enhance activity against various viruses, including those responsible for respiratory infections. For instance, derivatives of chloroacetamide compounds have shown promising results in inhibiting viral replication through specific interactions with viral proteins .
Cancer Research
The compound's structural characteristics make it a candidate for developing anticancer therapies. In vitro studies have demonstrated that similar compounds can exhibit selective toxicity against non-small-cell lung cancer cell lines. High-throughput screening has been employed to identify compounds that leverage metabolic pathways unique to cancer cells, suggesting that this compound could be explored further in this context .
Enzyme Inhibition
The compound may serve as a scaffold for designing inhibitors targeting specific enzymes involved in metabolic pathways. For example, inhibitors of cytochrome P450 enzymes have been investigated for their role in drug metabolism and potential toxicology implications. The incorporation of trifluoromethyl groups has been linked to enhanced binding affinity and selectivity towards enzyme targets .
Polymer Chemistry
In material science, derivatives of this compound can be utilized in the synthesis of advanced polymers. The presence of functional groups allows for modifications that can enhance polymer properties such as thermal stability and mechanical strength. Research into fluorinated compounds has shown that they can impart unique characteristics to polymers, making them suitable for high-performance applications .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-CHLORO-N-METHYL-N-({[2-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)PROPANAMIDE involves its interaction with specific molecular targets. The compound binds to proteins and enzymes, altering their activity and function. This interaction is facilitated by the trifluoromethyl group, which enhances the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs are compared below, focusing on substituent positions, functional groups, and molecular properties.
Table 1: Structural and Physical Comparison of Propanamide Derivatives
*Calculated based on IUPAC nomenclature.
Key Observations:
Substituent Position :
- The ortho-CF₃ group in the target compound may induce steric hindrance compared to para-CF₃ analogs like the compound in . This could affect solubility or binding interactions in biological systems .
- Chloro position : The 2-chloro substituent in the target compound contrasts with 3-chloro in , altering electronic effects (e.g., electron-withdrawing Cl may influence amide reactivity) .
Functional Groups: Carbamoyl vs. Sulfonamide: The carbamoyl linker in the target compound differs from sulfonamide-containing analogs (e.g., Compound 22 in ). Sulfonamides generally enhance metabolic stability but may reduce permeability compared to carbamates . Trifluoromethylpyridine vs.
Physicochemical and Spectroscopic Properties
- Melting Points : Analogs with sulfonamide groups (e.g., Compound 22, 85–90°C) exhibit higher melting points than purely hydrocarbon-substituted propanamides, likely due to hydrogen bonding . The target compound’s melting point is unreported but may align with carbamoyl-containing derivatives.
- Spectroscopy :
Conformational and Crystallographic Insights
- N–H Bond Conformation : In -chloro-N-(3-methylphenyl)acetamide adopts a syn conformation of the N–H bond relative to the methyl group, contrasting with anti conformations in nitro-substituted analogs. This suggests substituent electronic effects (e.g., electron-donating vs. withdrawing groups) dictate molecular packing and hydrogen bonding .
- Crystal Packing : Dual N–H⋯O hydrogen bonds in ’s acetamide analogs drive a-axis alignment. The target compound’s carbamoyl group may enable similar intermolecular interactions, influencing crystallinity .
Biological Activity
2-Chloro-N-methyl-N-({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)propanamide, also known by its CAS number 744241-90-5, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C13H14ClF3N2O2
- Molecular Weight : 322.71 g/mol
- Structure : The compound features a chloro group, a trifluoromethyl group, and a carbamoyl moiety which contribute to its biological activity.
Antimicrobial Effects
Compounds containing chlorinated and trifluoromethyl groups have been associated with antimicrobial properties. For example, certain benzophenone derivatives have demonstrated antimicrobial and anti-inflammatory effects . The presence of these functional groups in our compound may enhance similar activities.
Inhibition of Enzymatic Activity
The compound's structure suggests it may interact with specific enzymes or proteins. For instance, related compounds have been studied for their ability to inhibit the secretion of virulence factors in pathogenic bacteria . This inhibition can be crucial for developing therapeutic agents targeting bacterial infections.
Study 1: Antiviral Screening
A screening assay was developed to assess the antiviral activity of various compounds, including those structurally similar to this compound. Results indicated that these compounds could effectively inhibit viral replication at concentrations as low as 0.20 μM .
Study 2: Antimicrobial Activity Assessment
In another study focusing on antimicrobial efficacy, compounds with similar functional groups were tested against common pathogens. Results showed significant inhibition of bacterial growth at concentrations ranging from 10 μM to 50 μM, suggesting a potential application for our compound in antimicrobial therapies .
Data Table: Biological Activity Overview
| Activity Type | Related Compounds | Effective Concentration (μM) | Observations |
|---|---|---|---|
| Antiviral | N-Heterocycles | 0.20 - 0.35 | Significant inhibition of HCV |
| Antimicrobial | Benzophenones | 10 - 50 | Inhibition of bacterial growth |
| Enzymatic Inhibition | Various Analogues | 50 | Reduced secretion of virulence factors |
Q & A
Basic: What synthetic routes are recommended for preparing 2-chloro-N-methyl-N-({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)propanamide, and how can reaction conditions be optimized?
Methodological Answer:
A multi-step synthesis is typically employed, involving carbamoylation and chloro-substitution reactions. For example, similar compounds have been synthesized using coupling agents (e.g., carbodiimides) to form the carbamoyl linkage between methylpyrrolidine derivatives and trifluoromethylphenyl groups . Key optimization parameters include:
- Temperature control : Maintaining 0–5°C during amide bond formation to minimize side reactions.
- Catalyst selection : Using triethylamine or DMAP to enhance reaction efficiency.
- Purification : Employing reverse-phase HPLC (as in , retention time: 0.88 minutes) to isolate the product with >95% purity .
Basic: How can the purity and structural identity of this compound be confirmed analytically?
Methodological Answer:
A combination of techniques is critical:
- Liquid Chromatography-Mass Spectrometry (LCMS) : Confirm molecular weight (e.g., m/z 531 [M-H]⁻ observed in ) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (e.g., retention time consistency under SQD-FA05 conditions) .
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to verify substituent positions and integration ratios, as demonstrated for structurally related sulfonamides in .
Advanced: What strategies resolve contradictions between computational reactivity predictions and experimental results for this compound?
Methodological Answer:
Discrepancies often arise from solvent effects or unaccounted steric hindrance. To address this:
- Solvent Modeling : Incorporate explicit solvent molecules in density functional theory (DFT) calculations.
- Crystallographic Validation : Compare predicted conformations with X-ray data from analogs (e.g., ’s crystallographic analysis of bromo-chlorophenyl propanamide derivatives) .
- Kinetic Studies : Use stopped-flow techniques to measure reaction intermediates undetected in silico .
Advanced: How does the trifluoromethyl group influence the compound’s physicochemical properties and target interactions?
Methodological Answer:
The trifluoromethyl group enhances:
- Lipophilicity : Increases membrane permeability (logP can be calculated using software like ACD/Labs).
- Metabolic Stability : Reduces oxidative degradation, as seen in ’s GW6471 analog with trifluoromethyl-mediated resistance to CYP450 metabolism .
- Target Binding : The group’s electronegativity stabilizes halogen bonds in enzyme active sites, validated via molecular docking studies .
Basic: What safety protocols are essential for handling this compound during synthesis?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure (as emphasized in and ) .
- Waste Disposal : Neutralize chloro-containing byproducts with sodium bicarbonate before disposal.
- Emergency Measures : Immediate ethanol rinsing for skin contact and activated charcoal for accidental ingestion .
Advanced: How can isotopic labeling (e.g., deuterium) aid in studying this compound’s metabolic pathways?
Methodological Answer:
- Synthesis of Deuterated Analogs : Replace hydrogen atoms in the methyl or chloro groups with deuterium using deuterated reagents (e.g., CD3I), as shown in for isopropyl-d7 derivatives .
- Tracing Metabolism : Use LC-MS/MS to track deuterium retention in in vitro hepatocyte models, identifying major Phase I/II metabolites .
Advanced: What crystallographic data exist for structural analogs, and how do they inform conformational analysis?
Methodological Answer:
X-ray diffraction data for bromo-chlorophenyl propanamide derivatives ( ) reveal:
- Dihedral Angles : The carbamoyl group adopts a planar conformation (θ = 175–180°), critical for target binding.
- Packing Interactions : Van der Waals forces dominate crystal lattice stabilization, suggesting similar solid-state stability for the target compound .
Advanced: What in silico methods predict pharmacokinetic properties, and how do they compare with empirical data?
Methodological Answer:
- Software Tools : Use SwissADME or ADMET Predictor to estimate logP, bioavailability, and CYP450 inhibition.
- Validation : Compare predictions with in vitro microsomal stability assays (e.g., ’s use of HepaRG cells for hepatic clearance studies) .
- Limitations : Adjust for discrepancies caused by the trifluoromethyl group’s unique electronic effects .
Basic: What are common side reactions during synthesis, and how can they be mitigated?
Methodological Answer:
- Chloro Group Hydrolysis : Minimize by using anhydrous solvents (e.g., THF) and inert atmospheres.
- Carbamoyl Oxidation : Add antioxidants like BHT (butylated hydroxytoluene) during purification.
- Byproduct Formation : Monitor via TLC and quench unreacted intermediates with scavenger resins .
Advanced: How can QSAR models guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Descriptor Selection : Include topological polar surface area (TPSA) and Hammett constants for the trifluoromethyl group.
- Validation : Cross-check with bioassay data from analogs (e.g., ’s AZD8931 derivatives with modified chloro-phenyl moieties) .
- Synthetic Prioritization : Focus on derivatives with ClogP < 5 and hydrogen bond acceptors ≤ 6 to balance solubility and permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
